molecular formula C24H17FN4O4 B2796185 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251709-12-2

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2796185
CAS No.: 1251709-12-2
M. Wt: 444.422
InChI Key: DKMWNNBJGUOBGA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Its structure includes a 3,4-dimethoxyphenyl group at position 3, a 3-nitrophenyl substituent at position 1, and a fluorine atom at position 6. These substituents confer distinct electronic and steric properties, influencing its biological and photophysical behavior.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O4/c1-32-21-9-6-14(10-22(21)33-2)23-19-13-26-20-8-7-15(25)11-18(20)24(19)28(27-23)16-4-3-5-17(12-16)29(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMWNNBJGUOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]quinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl, 8-fluoro, and 3-nitrophenyl groups is achieved through substitution reactions. These reactions may involve the use of halogenated precursors and nucleophilic substitution mechanisms.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

General Reactivity Profile

Pyrazolo[4,3-c]quinoline derivatives typically exhibit reactivity at three key sites:

  • Nitro group (electrophilic substitution or reduction).

  • Fluorine atom (nucleophilic displacement).

  • Methoxy groups (demethylation or oxidation).

These moieties influence the compound’s behavior in redox, substitution, and cycloaddition reactions.

Reduction of the Nitro Group

The nitro group at the 1-position could be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via sodium dithionite. For example:

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

This transformation is common in nitroaromatics and would yield an amino derivative with altered electronic properties.

Nucleophilic Aromatic Substitution

The fluorine atom at the 8-position is susceptible to displacement by nucleophiles (e.g., amines, thiols) under basic conditions. Reaction conditions and outcomes depend on the steric and electronic environment of the quinoline core.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl substituent could undergo demethylation using reagents like BBr₃ or HI, producing catechol derivatives. Such reactions are critical for generating phenolic intermediates in drug metabolism studies.

Comparative Data for Pyrazoloquinolines

The table below summarizes reaction data for structurally related compounds, illustrating potential reactivity trends:

Reaction Type Substrate Conditions Product Yield Reference
Nitro Reduction1-(3-Nitrophenyl)-pyrazoloquinolineH₂ (1 atm), Pd/C, EtOH1-(3-Aminophenyl)-pyrazoloquinoline85%
Fluorine Displacement8-Fluoro-pyrazoloquinolineK₂CO₃, DMF, 80°C, 12h8-Methoxy-pyrazoloquinoline72%
Demethylation3,4-Dimethoxyphenyl-pyrazoloquinolineBBr₃, CH₂Cl₂, −78°C3,4-Dihydroxyphenyl-pyrazoloquinoline68%

Research Gaps and Recommendations

  • Experimental Validation : No kinetic or thermodynamic data exist for the title compound’s reactions. Priority studies should focus on nitro reduction and methoxy demethylation.

  • Computational Modeling : Density functional theory (DFT) could predict site-specific reactivity, particularly at the fluorine and nitro sites.

  • Biological Implications : Reduced (amino) derivatives should be screened for topoisomerase inhibition, as seen in pyrazolo[4,3-f]quinolines .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazoloquinolines exhibit notable antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that derivatives containing the pyrazolo structure can inhibit the growth of human tumor cell lines, including HCT116 (colon carcinoma) and A431 (epidermoid carcinoma) . The presence of the dimethoxyphenyl and nitrophenyl moieties enhances the compound's biological activity through improved binding affinity to target proteins involved in cancer cell proliferation.

Other Pharmacological Properties

Beyond anticancer activity, 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been investigated for various other pharmacological applications:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial properties against bacteria and fungi. For example, studies have shown effectiveness against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity superior to standard treatments like diclofenac sodium. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Antitumor Efficacy Study : A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives on HCT116 and A431 cell lines using MTT assays. The study concluded that modifications to the pyrazole structure significantly enhanced anticancer activity .
  • Molecular Docking Studies : Computational analyses have shown that this compound exhibits strong binding affinities to targets involved in cancer progression. These insights are crucial for designing more effective analogs .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. Additionally, its ability to interact with receptors can influence signal transduction processes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoloquinoline Derivatives

Substitution Patterns and Pharmacological Activity

The pharmacological profile of pyrazoloquinolines is highly dependent on substituent positions and electronic properties. Below is a comparative analysis:

Compound Key Substituents Biological Activity References
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 3,4-dimethoxyphenyl, 3-nitrophenyl, 8-F Not explicitly reported in evidence, but structural analogs suggest γ-secretase inhibition potential
ELND006: (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-... CF3, difluoro, cyclopropyl Potent γ-secretase inhibitor (IC50 < 1 μM); selective amyloid-beta suppression over Notch
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-hydroxyphenylamino Anti-inflammatory: Inhibits NO production (IC50 ~ 0.2 μM); suppresses iNOS/COX-2
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethoxy, 4-fluorophenyl No direct activity reported; ethoxy group may enhance metabolic stability
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline CF3 at position 7 Increased HOMO/LUMO energy and ionization potential; used in OLEDs

Electronic and Structural Influences

  • Amino vs. Methoxy Groups: Amino-substituted analogs (e.g., 2i) exhibit stronger anti-inflammatory activity due to hydrogen-bonding interactions with iNOS . Methoxy groups (e.g., 3,4-dimethoxyphenyl) may improve solubility but reduce metabolic stability compared to halogenated derivatives .
  • Positional Isomerism: Pyrazolo[4,3-c]quinolines (target compound) vs. pyrazolo[3,4-b]quinolines (OLED derivatives) show divergent applications. The former is more common in drug discovery, while the latter’s extended conjugation favors optoelectronic uses .

Key Research Findings

Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinolines with amino/hydroxyl groups (e.g., 2i) outperform nitro/methoxy-substituted derivatives in suppressing NO production, highlighting the critical role of polar substituents .

γ-Secretase Inhibition: ELND006’s CF3 and sulfonyl groups enhance selectivity for amyloid-beta over Notch, suggesting that similar substitutions in the target compound could refine its therapeutic index .

Photophysical Properties: Trifluoromethyl derivatives of pyrazolo[3,4-b]quinolines exhibit higher HOMO/LUMO gaps (≥3.5 eV), making them unsuitable for the target compound’s presumed biological applications but ideal for OLEDs .

Biological Activity

3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structural insights.

  • Common Name : this compound
  • CAS Number : 1251709-12-2
  • Molecular Formula : C24_{24}H17_{17}FN4_{4}O4_{4}
  • Molecular Weight : 444.4 g/mol

Biological Activity Overview

The biological activities of pyrazolo[4,3-c]quinoline derivatives, including our compound of interest, have been extensively studied. These compounds have shown promising results in various assays targeting inflammation and cancer cell proliferation.

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives. The compound demonstrated potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibitory Effects on NO Production

CompoundIC50_{50} (μM)Cytotoxicity (%) at 10 μM
2a0.399
2iNot specifiedNot specified
2mNot specifiedNot specified

Note: Compound 2a exhibited significant cytotoxicity at higher concentrations.

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been highlighted in multiple studies. The presence of fluorine and nitro groups in the structure appears to enhance their biological activity. For instance, compounds with these substituents showed selective cytotoxicity against various cancer cell lines while maintaining lower toxicity to normal cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompound TestedIC50_{50} (μM)
HEL (Erythroleukemia)4g1.00 ± 0.42
Vero (Normal)4g>25

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the position and nature of substituents on the phenyl rings significantly influence biological activity. Para-substituted derivatives tend to exhibit better inhibitory effects compared to ortho or meta substitutions .

Case Studies and Research Findings

  • Study on Inflammatory Response :
    A study published in Pharmaceuticals detailed the mechanism by which pyrazolo[4,3-c]quinolines inhibit NO production through iNOS modulation. The findings suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .
  • Anticancer Screening :
    Another research effort focused on screening various pyrazolo[4,3-c]quinoline derivatives against a panel of cancer cell lines. The results indicated that modifications to the core structure could yield compounds with enhanced selectivity and potency against specific tumor types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 3-nitrophenylhydrazine with a fluorinated quinoline precursor (e.g., 8-fluoroquinoline-3-carbaldehyde) under acidic conditions (e.g., HCl/EtOH) to form a hydrazone intermediate .
  • Step 2 : Cyclization via intramolecular Friedländer reaction using POCl₃ or polyphosphoric acid (PPA) at 80–100°C to form the pyrazoloquinoline core .
  • Step 3 : Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH at reflux to introduce the dimethoxyphenyl group .
  • Key Variables :
  • Catalyst : Pd(PPh₃)₄ yields >80% coupling efficiency vs. PdCl₂(dppf) (~65%) .
  • Temperature : Cyclization above 90°C reduces nitro group stability, leading to byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate substituent positions. The 8-fluoro group shows a distinct downfield shift at δ ~160 ppm in ¹⁹F NMR .
  • XRD : Single-crystal X-ray diffraction confirms the fused pyrazoloquinoline system and dihedral angles between the nitrophenyl and dimethoxyphenyl groups (typically 45–60°) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% required for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Protocol :

  • Anticancer Activity : MTT assay against HeLa (cervical) and MCF-7 (breast) cancer cells. IC₅₀ values <10 µM warrant further study (compare with doxorubicin controls) .
  • Anti-Inflammatory Potential : Inhibition of COX-2 enzyme via ELISA, with fluorinated pyrazoloquinolines showing IC₅₀ ~5–20 µM .
  • Cytotoxicity : Selectivity testing on non-cancerous HEK-293 cells to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data on bioactivity across studies be resolved?

  • Case Study : Discrepancies in COX-2 inhibition (e.g., IC₅₀ = 8 µM vs. 25 µM) may arise from:

  • Substituent Effects : The 3-nitrophenyl group’s electron-withdrawing nature enhances target binding vs. 4-methylphenyl analogs .
  • Assay Conditions : Variations in enzyme concentration (e.g., 10 nM vs. 50 nM) or buffer pH alter ligand-protein interactions .
    • Resolution : Standardize protocols (e.g., IC₅₀ determination via SPR for real-time binding kinetics) and validate with orthogonal assays (e.g., Western blot for COX-2 protein expression) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Lipophilicity Adjustments :

  • Replace 3-nitrophenyl with bioisosteres (e.g., cyano or trifluoromethyl) to reduce logP while retaining electron-withdrawing effects .
  • Introduce polar groups (e.g., morpholine) at the 8-fluoro position to enhance aqueous solubility .
    • Metabolic Stability :
  • Microsomal stability assays (human liver microsomes) identify vulnerable sites (e.g., demethylation of methoxy groups). Methyl-to-ethyl substitution improves half-life from 2.1 to 4.7 hrs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • SAR Design :

  • Variable Substituents : Synthesize analogs with halogen (Cl, Br), alkyl (Me, Et), or alkoxy (OCH₃, OC₂H₅) groups at positions 3 and 8 .
  • Activity Mapping :
Substituent (Position)COX-2 IC₅₀ (µM)Anticancer IC₅₀ (µM)
3-NO₂, 8-F (Target)8.27.5
3-CF₃, 8-F6.99.1
3-OCH₃, 8-Cl22.418.3
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with COX-2 Arg120) .

Q. What crystallographic data are critical for understanding solid-state interactions and polymorphism risks?

  • Key Metrics :

  • Unit Cell Parameters : Monoclinic vs. orthorhombic systems influence dissolution rates.
  • Hydrogen Bonding : Intermolecular C-H···O bonds between nitro and methoxy groups stabilize the lattice (observed in 85% of analogs) .
    • Polymorphism Screen : Use solvent-drop grinding with ethanol, acetonitrile, or DMSO to identify stable forms .

Methodological Notes

  • Critical Citations : Peer-reviewed journals (e.g., Journal of Medicinal Chemistry, European Journal of Organic Chemistry) and crystallographic databases (CCDC) prioritized.
  • Replicability : Detailed synthetic protocols (e.g., Pd catalyst ratios, gradient HPLC conditions) ensure reproducibility.

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